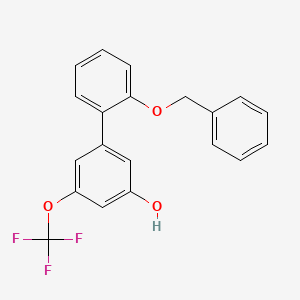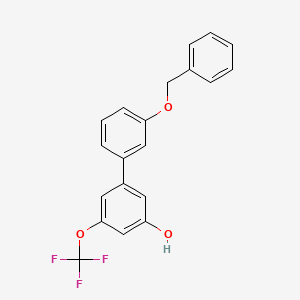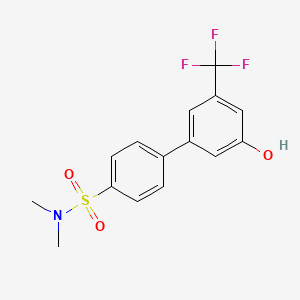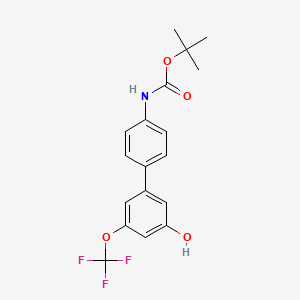
5-(4-T-Butylsulfamoylphenyl)-3-trifluoromethoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-T-Butylsulfamoylphenyl)-3-trifluoromethoxyphenol is an organic compound characterized by the presence of a tert-butylsulfamoyl group and a trifluoromethoxy group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-T-Butylsulfamoylphenyl)-3-trifluoromethoxyphenol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize the 4-T-Butylsulfamoylphenyl intermediate through a sulfonation reaction, followed by the introduction of the trifluoromethoxy group via a nucleophilic substitution reaction. The final step involves the coupling of the intermediate with a phenol derivative under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-T-Butylsulfamoylphenyl)-3-trifluoromethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to replace the trifluoromethoxy group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the sulfonamide group may produce amines.
Wissenschaftliche Forschungsanwendungen
5-(4-T-Butylsulfamoylphenyl)-3-trifluoromethoxyphenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-(4-T-Butylsulfamoylphenyl)-3-trifluoromethoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with its target, modulating its activity and leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylphenol: Shares the tert-butyl group but lacks the trifluoromethoxy and sulfonamide groups.
4,4’-Di-tert-butylbiphenyl: Contains two tert-butyl groups but lacks the trifluoromethoxy and sulfonamide groups.
Trifluoromethoxybenzene: Contains the trifluoromethoxy group but lacks the tert-butyl and sulfonamide groups.
Uniqueness
5-(4-T-Butylsulfamoylphenyl)-3-trifluoromethoxyphenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the tert-butylsulfamoyl and trifluoromethoxy groups enhances its stability, lipophilicity, and reactivity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
N-tert-butyl-4-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO4S/c1-16(2,3)21-26(23,24)15-6-4-11(5-7-15)12-8-13(22)10-14(9-12)25-17(18,19)20/h4-10,21-22H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQFPILHJMZBQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethoxyphenol](/img/structure/B6385067.png)
![4'-(Pyrrolidin-1-ylsulfonyl)-5-(trifluoromethyl)-[1,1'-biphenyl]-3-ol](/img/structure/B6385082.png)

![5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethylphenol](/img/structure/B6385098.png)

![benzyl N-[4-[3-hydroxy-5-(trifluoromethoxy)phenyl]phenyl]carbamate](/img/structure/B6385114.png)
![3'-(Pyrrolidin-1-ylsulfonyl)-5-(trifluoromethoxy)-[1,1'-biphenyl]-3-ol](/img/structure/B6385122.png)


